BENGHE Foundational & Exploratory

Check Availability & Pricing

GSK9311: A Technical Guide to a BRPF1/BRPF2
Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK9311

Cat. No.: B15623670

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK9311 is a chemical probe that serves as a valuable tool for studying the biological roles of
the BRPF (Bromodomain and PHD Finger-containing) family of proteins, specifically BRPF1
and BRPF2. It functions as a less active analogue and negative control for the potent and
selective BRPFL1 inhibitor, GSK6853.[1][2] This technical guide provides an in-depth overview
of GSK9311, including its mechanism of action, biochemical and cellular activity, and detailed
protocols for its characterization. The information presented is intended to enable researchers
to effectively utilize GSK9311 in their investigations of BRPF-mediated biological processes
and as a reference in drug discovery programs targeting bromodomains.

Introduction to BRPF Proteins and GSK9311

The BRPF family of proteins, comprising BRPF1, BRPF2 (also known as BRD1), and BRPF3,
are crucial scaffolding proteins that play a pivotal role in the assembly and function of MYST
family histone acetyltransferase (HAT) complexes.[3] These complexes are key epigenetic
regulators involved in chromatin modification and gene transcription.

» BRPF1 predominantly associates with the MOZ (Monocytic Leukemia Zinc finger protein)
and MORF (MOZ-Related Factor) HATs. The resulting MOZ/MORF complexes are involved
in the acetylation of several lysine residues on histone H3, including H3K14 and H3K23.[4][5]
These modifications are generally associated with transcriptional activation. The BRPF1-
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MOZ/MORF complex is essential for various developmental processes, including
hematopoiesis and neurogenesis.[4]

o BRPF2 and BRPF3 preferentially form complexes with the HBO1 (HAT bound to ORC1)
acetyltransferase.[6][7] The BRPF2/3-HBO1 complexes are the primary mediators of global
H3K14 acetylation and also acetylate lysines on histone H4 (K5, K8, K12).[6][8] These
complexes are critical for processes such as embryonic development and erythropoiesis.[7]

GSK9311 is a synthetic, cell-permeable small molecule designed to interact with the
bromodomain of BRPF proteins. Bromodomains are specialized protein modules that recognize
and bind to acetylated lysine residues on histones, thereby tethering the HAT complexes to
specific chromatin regions. By occupying the acetyl-lysine binding pocket of the bromodomain,
GSK9311 can modulate the recruitment and activity of BRPF-containing HAT complexes.

Mechanism of Action

GSK9311 acts as a competitive inhibitor of the BRPF1 and BRPF2 bromodomains. It binds to
the hydrophobic pocket within the bromodomain that normally recognizes acetylated lysine
residues on histone tails. This binding event physically obstructs the interaction between the
BRPF protein and acetylated histones, thereby preventing the localization of the associated
HAT complexes to their target chromatin sites. The consequence is a reduction in histone
acetylation at specific loci, leading to alterations in gene expression. GSK9311 serves as a
negative control for the highly potent BRPFL1 inhibitor GSK6853; the key structural difference is
the alkylation of the 5-amide in GSK9311, which significantly reduces its inhibitory activity.[2][9]

Quantitative Data

The inhibitory activity and selectivity of GSK9311 and its potent analog GSK6853 have been
characterized using various biochemical and cellular assays. The following tables summarize
the key quantitative data.

Table 1: Biochemical Activity of GSK9311 and GSK6853
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Compoun

Assay

Target pIC50 IC50 (nM) pKd Kd (nM)
d Type
GSK9311 BRPF1 TR-FRET 6.0[1] ~1000 - -
BRPF2 TR-FRET 4.3[1] >10000 -
GSK6853 BRPF1 TR-FRET 8.1[6][10] 8[2] 9.5[3] 0.3[2]
BRPF2 TR-FRET 5.1[10] ~7900 -
BRPF3 TR-FRET 4.8[10] >15000 -
BRD4 BD1 TR-FRET 4.7[10] >20000 -
BRD4 BD2 TR-FRET <4.3[10] >50000 -
Table 2: Cellular Activity of GSK9311 and GSK6853
Compound Target Assay Type pIC50 IC50 (nM)
BRPF1B-Histone
GSK9311 ] NanoBRET 5.4[9] ~4000
H3.3 Interaction
BRPF1B-Histone
GSK6853 _ NanoBRET 7.7[9] 20[2]
H3.3 Interaction
Endogenous Chemoproteomic
. 8.6[2][9] ~0.25
BRPF1 Competition

Signaling Pathways and Experimental Workflows
Signaling Pathways

The following diagrams illustrate the composition of the BRPF1- and BRPF2-containing HAT

complexes and their role in histone acetylation.
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BRPF2-HBO1 Histone Acetyltransferase Complex.

Experimental Workflows

The following diagrams outline the general workflows for key assays used to characterize
GSK9311.
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TR-FRET Assay Workflow

Prepare Reagents:
- GST-tagged BRPF1 Bromodomain
- Biotinylated Histone Peptide (e.g., H4K12ac)
- Europium-labeled anti-GST Antibody (Donor)
- Streptavidin-Allophycocyanin (Acceptor)
- GSK9311 (Test Compound)

v

Dispense serial dilutions of GSK9311
or DMSO (control) into 384-well plate

v

Add GST-BRPFL1 to wells

v

Incubate at RT

v

Add biotinylated histone peptide to wells

v

Incubate at RT

v

Add TR-FRET detection mix
(Eu-anti-GST and SA-APC)

v

Incubate in the dark at RT

v

Read plate on a TR-FRET enabled reader
(Excitation: ~320-340 nm, Emission: ~615 nm & 665 nm)

\

Calculate FRET ratio and determine 1C50

Click to download full resolution via product page

TR-FRET Assay Workflow.
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NanoBRET Assay Workflow

Transfect cells (e.g., HEK293T) with plasmids encoding:
- NanoLuc-BRPF1 Bromodomain Fusion (Donor)
- HaloTag-Histone H3.3 Fusion (Acceptor)

:

Plate transfected cells into 96-well assay plates

:

Add HaloTag NanoBRET 618 Ligand

:

Incubate

:

Add serial dilutions of GSK9311 or DMSO

:

Incubate at 37°C

:

Add NanoBRET substrate (Furimazine)

:

Read plate on a luminometer with 450nm and >600nm filters

:

Calculate BRET ratio and determine cellular IC50

Click to download full resolution via product page

NanoBRET Assay Workflow.
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Experimental Protocols

The following protocols provide a general framework for the characterization of GSK9311.
Specific concentrations and incubation times may require optimization.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay

This biochemical assay measures the ability of GSK9311 to inhibit the interaction between the
BRPF1 bromodomain and an acetylated histone peptide.

e Principle: A GST-tagged BRPF1 bromodomain is recognized by a Europium (Eu)-labeled
anti-GST antibody (donor), and a biotinylated histone peptide (e.g., H4 tetra-acetylated) is
recognized by streptavidin-conjugated allophycocyanin (SA-APC; acceptor). When in close
proximity, excitation of the Eu donor results in energy transfer to the APC acceptor, which
then emits light at a longer wavelength. GSK9311 binding to the bromodomain disrupts the
protein-peptide interaction, leading to a decrease in the FRET signal.

» Materials:
o Recombinant GST-tagged BRPF1 bromodomain
o Biotinylated histone H4 (acK5, acK8, acK12, acK16) peptide
o LANCE Ultra Europium-W1024 anti-GST Antibody (PerkinElmer)
o LANCE Ultra ULight™-Streptavidin (PerkinElmer) or other suitable SA-APC

o Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NacCl, 0.1% BSA, 0.05% Tween-20, 1 mM
DTT

o GSK9311 and GSK6853 (for comparison) dissolved in DMSO
o 384-well low-volume white assay plates

e Procedure:
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o Prepare serial dilutions of GSK9311 in DMSO, then dilute in Assay Buffer. The final DMSO
concentration in the assay should be <1%.

o Add 5 pL of diluted compound or DMSO (vehicle control) to the assay plate.

o Add 5 pL of GST-BRPF1 (e.g., final concentration of 10 nM) to each well.

o Incubate for 15 minutes at room temperature.

o Add 5 L of biotinylated histone peptide (e.g., final concentration of 50 nM) to each well.
o Incubate for 15 minutes at room temperature.

o Prepare a detection mix containing Eu-anti-GST antibody (e.qg., final concentration 2 nM)
and SA-APC (e.g., final concentration 20 nM) in Assay Buffer.

o Add 5 L of the detection mix to each well.
o Incubate the plate in the dark for 1-2 hours at room temperature.

o Read the plate on a TR-FRET compatible plate reader, with excitation at 320-340 nm and
emission at 615 nm (Eu) and 665 nm (APC).

o Data Analysis: Calculate the FRET ratio (665 nm emission / 615 nm emission). Plot the
FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-
parameter logistic equation to determine the IC50 value.

NanoBRET™ Cellular Target Engagement Assay

This live-cell assay measures the ability of GSK9311 to disrupt the interaction between the
BRPF1 bromodomain and histone H3.3 in a cellular context.[10]

e Principle: BRPF1 is expressed in cells as a fusion with NanoLuc® luciferase (energy donor),
and histone H3.3 is expressed as a fusion with HaloTag®, which is labeled with a cell-
permeable fluorescent ligand (energy acceptor). Interaction between BRPF1 and histones
brings the donor and acceptor into close proximity, resulting in Bioluminescence Resonance
Energy Transfer (BRET). A cell-permeable inhibitor like GSK9311 will compete with the
histone interaction, leading to a decrease in the BRET signal.
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o Materials:
o HEK293T cells
o Plasmids for NanoLuc®-BRPF1 (N- or C-terminal fusion) and HaloTag®-Histone H3.3
o Transfection reagent (e.g., FUGENE® HD)
o Opti-MEM® | Reduced Serum Medium
o HaloTag® NanoBRET™ 618 Ligand (Promega)
o NanoBRET™ Substrate (Furimazine, Promega)
o GSK9311 and GSK6853 dissolved in DMSO
o 96-well white assay plates
e Procedure:

o Co-transfect HEK293T cells with the NanoLuc®-BRPF1 and HaloTag®-Histone H3.3
plasmids.

o After 24 hours, harvest the cells and resuspend in Opti-MEM®.

o Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension (e.g., final
concentration 100 nM) and incubate.

o Dispense the cell suspension into the wells of a 96-well plate.

o Add serial dilutions of GSK9311 or DMSO to the wells.

o Incubate the plate for 18 hours at 37°C in a CO2 incubator.[2]

o Prepare the NanoBRET™ substrate according to the manufacturer's instructions.

o Add the substrate to each well.
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o Read the plate within 5-10 minutes on a luminometer equipped with a 450 nm bandpass
filter (for NanoLuc® emission) and a 610 nm longpass filter (for acceptor emission).[2]

o Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot
the ratio against the logarithm of the inhibitor concentration and fit the data to determine
the cellular IC50 value.

AlphaScreen® Assay

This is another biochemical assay format that can be used to assess the inhibition of the
BRPF1-histone interaction by GSK9311.

e Principle: Similar to TR-FRET, this is a proximity-based assay. A GST-tagged BRPF1
bromodomain is captured by Glutathione-coated Acceptor beads, and a biotinylated
acetylated histone peptide is captured by Streptavidin-coated Donor beads. When the
protein and peptide interact, the beads are brought into close proximity. Upon excitation at
680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead,
triggering a chemiluminescent signal. GSK9311 disrupts this interaction, causing a decrease
in the signal.

o Materials:

o Recombinant His-tagged or GST-tagged BRPF1 bromodomain

[¢]

Biotinylated acetylated histone peptide (e.g., H4K12ac)

[e]

AlphaScreen® Glutathione Acceptor beads (PerkinElmer)

o

Streptavidin-coated Donor beads (PerkinElmer)

[¢]

Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NacCl, 0.1% BSA

[¢]

GSK9311 dissolved in DMSO

384-well ProxiPlate™

[e]

e Procedure:
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o Prepare serial dilutions of GSK9311 in Assay Buffer (final DMSO concentration <1%).
o Add 5 pL of diluted compound or DMSO to the wells of a 384-well plate.

o Add 5 uL of tagged BRPF1 bromodomain (e.g., final concentration 20-30 nM) to each well.
[1][11]

o Incubate for 15-30 minutes at room temperature.

o Add 5 L of biotinylated histone peptide (e.g., final concentration 20-50 nM) to each well.
[1][11]

o Incubate for 15-30 minutes at room temperature.

o In subdued light, prepare a mixture of AlphaScreen® Acceptor and Donor beads in Assay
Buffer (e.g., final concentration 10 ug/mL each).

o Add 5 pL of the bead mixture to each well.
o Seal the plate and incubate in the dark for 1-2 hours at room temperature.
o Read the plate on an AlphaScreen-capable plate reader.

o Data Analysis: Plot the AlphaScreen signal against the logarithm of the inhibitor
concentration and fit the curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

This assay confirms target engagement in intact cells by measuring the thermal stabilization of
the target protein upon ligand binding.

e Principle: When a small molecule like GSK9311 binds to its target protein (BRPF1), it
generally increases the protein's stability and resistance to heat-induced denaturation. In a
CETSA experiment, cells are treated with the compound, heated to various temperatures,
and then lysed. The amount of soluble, non-denatured BRPF1 remaining at each
temperature is quantified, typically by Western blot. A shift in the melting curve to a higher
temperature in the presence of the compound indicates target engagement.
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o Materials:

o Cell line expressing endogenous BRPF1 (e.g., HUT-78)

o Cell culture medium and reagents

o GSK9311 dissolved in DMSO

o Phosphate-buffered saline (PBS) with protease inhibitors

o Lysis buffer (e.g., RIPA buffer with protease inhibitors)

o Antibodies: Primary anti-BRPF1 antibody, HRP-conjugated secondary antibody

o SDS-PAGE and Western blotting reagents and equipment

o Thermal cycler or heating block

e Procedure:

o Culture cells to a sufficient density.

o Treat cells with GSK9311 at the desired concentration or with DMSO (vehicle control) for
1-2 hours.

o Harvest, wash, and resuspend the cells in PBS with protease inhibitors.

o Aliquot the cell suspension into PCR tubes.

o Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5
minutes in a thermal cycler, followed by cooling.

o Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

o Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

o Collect the supernatant (soluble protein fraction).

o Analyze the amount of soluble BRPF1 in each sample by Western blotting.
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o Data Analysis: Quantify the band intensities for BRPF1 at each temperature for both the
treated and control samples. Plot the percentage of soluble BRPF1 relative to the non-
heated control against the temperature to generate melting curves. A rightward shift in the
curve for the GSK9311-treated sample indicates thermal stabilization and target
engagement. An isothermal dose-response experiment can also be performed at a single
temperature to determine an apparent cellular EC50.

Conclusion

GSK9311 is an indispensable tool for the study of BRPF protein biology. As a well-
characterized negative control for the potent BRPF1 inhibitor GSK6853, it allows for the
rigorous validation of on-target effects in cellular and biochemical assays. The data and
protocols provided in this guide are intended to facilitate the use of GSK9311 in dissecting the
roles of BRPF1 and BRPF2 in gene regulation, development, and disease, and to aid in the
broader field of epigenetic drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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